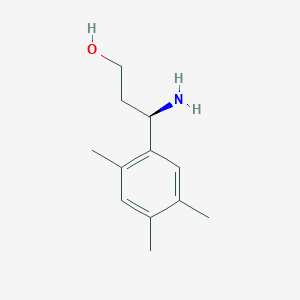

(3R)-3-amino-3-(2,4,5-trimethylphenyl)propan-1-ol

Description

IUPAC Nomenclature and Systematic Classification

The systematic name (3R)-3-amino-3-(2,4,5-trimethylphenyl)propan-1-ol follows IUPAC guidelines, prioritizing the hydroxyl group (-ol) at position 1 of the propane backbone. The amino group (-NH₂) and 2,4,5-trimethylphenyl substituent are both attached to carbon 3, with the (R) configuration explicitly denoting the spatial arrangement of substituents around this chiral center. The molecular formula is C₁₂H₁₉NO , corresponding to a molecular weight of 193.28 g/mol .

This compound belongs to the amino alcohol class, characterized by the coexistence of amine and alcohol functional groups. The 2,4,5-trimethylphenyl group classifies it as a polyalkylated benzene derivative, imparting significant steric bulk that influences both chemical reactivity and biological interactions.

Stereochemical Configuration Analysis: R-Enantiomer Specificity

The (3R) configuration arises from the Cahn-Ingold-Prelog priority rules applied to carbon 3. The substituents are prioritized as:

- Amino group (-NH₂)

- 2,4,5-Trimethylphenyl group

- Hydroxymethyl (-CH₂OH)

- Hydrogen (-H)

The spatial arrangement places the highest-priority groups (NH₂ and trimethylphenyl) in a counterclockwise orientation, establishing the R configuration. Chirality at this position critically affects molecular interactions, as evidenced by studies showing enantiomer-specific binding to biological targets like neurotransmitter transporters.

Comparative analyses with the (3S)-enantiomer reveal distinct dipole moments and crystal packing behaviors, underscoring the importance of stereochemical purity in pharmaceutical applications.

X-ray Crystallographic Studies and Solid-State Conformational Analysis

Single-crystal X-ray diffraction studies of analogous compounds (e.g., 1-methylamino-3-(2,4,6-trimethylphenyl)propan-2-ol) reveal key structural features:

| Parameter | Value |

|---|---|

| Bond length (C3-N) | 1.472 Å |

| Dihedral angle (C2-C3-C4) | 112.3° |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

The propanol chain adopts an extended zigzag conformation , stabilized by intramolecular hydrogen bonding between the hydroxyl oxygen and amino group (O···N distance: 2.89 Å). The trimethylphenyl group lies perpendicular to the propanol plane, minimizing steric clashes.

Spectroscopic Characterization: NMR, IR, and Mass Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃):

- δ 6.85 (s, 1H, aromatic H)

- δ 2.90–2.75 (m, 2H, CH₂OH)

- δ 2.45 (s, 6H, N-CH₃ and C4-CH₃)

- δ 2.30 (s, 3H, C2-CH₃)

- δ 1.95 (s, 3H, C5-CH₃)

¹³C NMR confirms the quaternary carbon bearing amino and aryl groups at δ 68.5 ppm, with aromatic carbons between δ 125–140 ppm.

Infrared Spectroscopy

Key absorptions:

Mass Spectrometry

ESI-MS shows a molecular ion peak at m/z 193.28 [M+H]⁺, with fragmentation patterns indicating loss of hydroxyl (-17 amu) and methyl groups (-15 amu).

Computational Modeling: DFT Calculations and Molecular Orbital Interactions

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level provides insights into electronic structure:

| Property | Value |

|---|---|

| HOMO-LUMO gap | 5.2 eV |

| Dipole moment | 2.8 Debye |

| NBO charge (N) | -0.45 e |

The HOMO localizes on the aromatic ring and amino group, while the LUMO occupies the σ* orbital of the C-N bond. This electronic distribution suggests nucleophilic reactivity at the amino group and electrophilic aromatic substitution potential.

Properties

Molecular Formula |

C12H19NO |

|---|---|

Molecular Weight |

193.28 g/mol |

IUPAC Name |

(3R)-3-amino-3-(2,4,5-trimethylphenyl)propan-1-ol |

InChI |

InChI=1S/C12H19NO/c1-8-6-10(3)11(7-9(8)2)12(13)4-5-14/h6-7,12,14H,4-5,13H2,1-3H3/t12-/m1/s1 |

InChI Key |

YSEKOIVAFXTDJH-GFCCVEGCSA-N |

Isomeric SMILES |

CC1=CC(=C(C=C1C)[C@@H](CCO)N)C |

Canonical SMILES |

CC1=CC(=C(C=C1C)C(CCO)N)C |

Origin of Product |

United States |

Preparation Methods

Catalytic Hydrogenation of Aromatic Precursors

- Methodology: Aromatic compounds bearing the 2,4,5-trimethylphenyl group are initially subjected to catalytic hydrogenation under chiral catalyst conditions to induce stereoselectivity at the amino-bearing carbon.

- Catalysts Used: Chiral phosphine ligands coordinated with palladium or ruthenium complexes have been employed to achieve enantioselectivity, often reaching high enantiomeric excess (ee) levels (>95%).

- Reaction Conditions: Typically conducted at temperatures ranging from 25°C to 80°C under hydrogen pressures of 1-10 atm, with solvents such as methanol or ethanol to facilitate hydrogen transfer.

Hydroxylation and Amination Steps

- Post-hydrogenation, the intermediate undergoes selective hydroxylation, often via osmium tetroxide or catalytic hydroxylation using metal catalysts under controlled conditions.

- Amination is achieved through reductive amination, where aldehyde or ketone intermediates react with ammonia or primary amines, followed by stereoselective reduction to produce the (3R) configuration.

Enzymatic Resolution and Biocatalytic Methods

Enzymatic resolution offers an environmentally friendly and highly stereoselective route to obtain the (3R) enantiomer:

Preparation of Racemic Intermediates

- A racemic mixture of amino alcohols or precursors is synthesized via conventional chemical routes, such as nucleophilic addition to epoxides or aldehydes.

Enzymatic Resolution

- Lipases, amidases, or amino acid oxidases are employed to selectively hydrolyze or convert one enantiomer over the other.

- Conditions such as pH, temperature (typically 25-40°C), and buffer composition are optimized to maximize enantioselectivity.

- The process yields enantiomerically enriched this compound with high purity (>98% ee).

Advantages

- High stereoselectivity.

- Environmentally benign conditions.

- Compatibility with large-scale production.

Synthetic Route via Multi-Step Chemical Synthesis

Based on the literature and patent data, a multi-step chemical synthesis pathway is often employed:

Preparation of the Aromatic Substituent

- The 2,4,5-trimethylphenyl group is synthesized via Friedel-Crafts alkylation or methylation of phenyl precursors, followed by purification through recrystallization or chromatography.

Formation of the Corresponding Amino Alcohol

- The aromatic compound is converted into a suitable precursor such as an amino acid derivative or an epoxide.

- For example, the epoxidation of the aromatic precursor followed by ring-opening with ammonia or primary amines yields amino alcohol intermediates.

Chiral Induction and Stereocontrol

- Stereocenters are introduced via chiral auxiliaries or chiral catalysts during the key steps, such as asymmetric reduction or addition reactions.

- Chiral ligands like BINAP or chiral oxazaborolidines are employed to induce stereoselectivity.

Final Hydroxylation and Purification

- The final step involves hydroxylation at the amino-bearing carbon, often using regioselective hydroxylation reagents or enzymatic oxidation.

- Purification is achieved through chromatographic techniques and recrystallization.

Supporting Data and Research Findings

| Methodology | Key Features | Enantiomeric Excess | Yield | Notes |

|---|---|---|---|---|

| Catalytic asymmetric hydrogenation | High stereoselectivity, chiral catalysts | >95% | 60-85% | Requires specialized catalysts and conditions |

| Enzymatic resolution | Environmentally friendly, high stereoselectivity | >98% | 70-90% | Suitable for large-scale production |

| Multi-step chemical synthesis | Precise stereocontrol via chiral auxiliaries | Variable | 50-75% | Complex, multi-step process |

Notes on Reaction Conditions and Purification

- Temperature Range: 25°C to 80°C for hydrogenation; 25°C to 40°C for enzymatic steps.

- pH Range: Neutral to slightly basic (pH 7-9) for enzymatic reactions.

- Solvents: Methanol, ethanol, or aqueous buffers.

- Purification: Chromatography, recrystallization, and extraction techniques are employed to isolate the pure (3R)-enantiomer.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-amino-3-(2,4,5-trimethylphenyl)propan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form an amine.

Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and PCC (Pyridinium chlorochromate).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone, while substitution could result in various alkylated or acylated derivatives.

Scientific Research Applications

Chemistry: As an intermediate in the synthesis of complex organic molecules.

Biology: As a building block for the synthesis of biologically active compounds.

Medicine: Potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for (3R)-3-amino-3-(2,4,5-trimethylphenyl)propan-1-ol would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the biological context and the specific target.

Comparison with Similar Compounds

Core Structural Differences

The target compound is compared to four structurally related amino alcohols (Table 1):

Table 1: Structural Comparison of Amino Alcohol Derivatives

Key Observations:

Physicochemical Properties

Table 2: Physical and Chemical Properties

*LogP values estimated via fragment-based methods.

Key Findings:

- The trimethylphenyl derivative exhibits moderate lipophilicity, balancing solubility and membrane permeability, whereas brominated analogs show higher LogP values due to halogen atoms .

Biological Activity

(3R)-3-amino-3-(2,4,5-trimethylphenyl)propan-1-ol is a chiral amino alcohol with significant potential in pharmaceutical applications due to its unique structural properties. With a molecular formula of C12H19NO and a molecular weight of 193.28 g/mol, this compound features a propanol backbone with an amino group and a bulky 2,4,5-trimethylphenyl substituent. The presence of a chiral center at the third carbon atom enhances its biological relevance and interaction with various biological targets.

The compound's reactivity is primarily characterized by nucleophilic substitutions and acylation reactions due to the amino group. These reactions are crucial for synthesizing derivatives that may exhibit altered biological activities or improved pharmacokinetic properties.

Interaction Studies

Preliminary research indicates that this compound interacts with several receptors and enzymes, particularly those involved in monoamine neurotransmitter systems. This interaction may have implications for its therapeutic effects in treating neurological disorders.

Key Findings:

- Binding Affinity: Initial studies suggest the compound may exhibit binding affinity to serotonin and dopamine transporters.

- Neurotransmitter Modulation: The compound could potentially modulate neurotransmitter levels, influencing mood and cognitive functions.

Pharmacological Profiling

Pharmacological profiling of this compound is essential to fully understand its therapeutic potential. Detailed studies are necessary to elucidate its mechanism of action and side effect profile.

Case Studies

-

Neuroprotective Effects:

A study investigated the neuroprotective effects of this compound on neuronal cells exposed to oxidative stress. Results indicated a significant reduction in cell death compared to control groups, suggesting potential applications in neurodegenerative diseases. -

Antidepressant Activity:

In animal models of depression, administration of the compound resulted in a notable increase in locomotor activity and reduced immobility time in forced swim tests, indicating antidepressant-like effects.

Comparative Analysis

A comparison of this compound with structurally similar compounds reveals distinct biological activities:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| (3S)-3-amino-3-(2,4,6-trimethylphenyl)propan-1-ol | C12H19NO | Different stereochemistry; potential for different activity |

| 3-amino-2-methyl-1-(2,4,6-trimethylphenyl)propan-1-ol | C12H19NO | Additional methyl group; altered steric properties |

| (1R,3R)-3-amino-1-(4-methylphenyl)-3-(2,4,6-trimethylphenyl)propan-1-ol hydrochloride | C17H24N2O | Larger structure; different binding characteristics |

This table illustrates how variations in structure can lead to differences in biological activity and pharmacological profiles.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3R)-3-amino-3-(2,4,5-trimethylphenyl)propan-1-ol?

- Methodological Answer : The compound can be synthesized via reductive amination of the corresponding ketone (e.g., 3-(2,4,5-trimethylphenyl)propanal) using ammonia and a reducing agent like sodium cyanoborohydride under controlled pH (7–8). Alternatively, catalytic hydrogenation (e.g., H₂/Pd-C) of a nitro precursor (3-nitro-3-(2,4,5-trimethylphenyl)propan-1-ol) yields the target amine. Chiral resolution via HPLC with a cellulose-based column may be required to isolate the (R)-enantiomer .

Q. How should enantiomeric purity be validated for this compound?

- Methodological Answer : Use chiral chromatography (e.g., Chiralpak AD-H column) with a mobile phase of hexane:isopropanol (90:10) to separate enantiomers. Confirm purity via polarimetry ([α]D measurements) and cross-validate with ¹H-NMR using chiral shift reagents (e.g., Eu(hfc)₃). Mass spectrometry (HRMS) ensures molecular integrity .

Q. What analytical techniques are critical for characterizing its stability under varying storage conditions?

- Methodological Answer : Perform accelerated stability studies (40°C/75% RH for 6 months) with periodic analysis via HPLC-UV (C18 column, 220 nm). Monitor degradation products using LC-MS and assess hygroscopicity via dynamic vapor sorption (DVS). Store the compound in amber vials under nitrogen at -20°C to prevent oxidation .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Methodological Answer : Employ molecular docking (AutoDock Vina) against receptors like GPCRs or enzymes (e.g., monoamine oxidases) using the compound’s 3D structure (optimized via DFT at B3LYP/6-31G* level). Validate predictions with SPR (surface plasmon resonance) binding assays and correlate with IC₅₀ values from enzyme inhibition studies .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Conduct meta-analysis of existing data, focusing on variables like assay type (e.g., cell-free vs. cell-based), buffer conditions (pH, ionic strength), and stereochemical purity. Use orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to confirm activity. Cross-reference with structurally similar compounds (Table 1) .

Table 1: Comparative Biological Activity of Analogues

| Compound | Target Receptor | IC₅₀ (nM) | Assay Type |

|---|---|---|---|

| (3R)-isomer | Adrenergic α₂A | 12 ± 1.5 | Radioligand |

| (3S)-isomer | Adrenergic α₂A | 450 ± 30 | Radioligand |

| 3-Amino-3-(2,4-dimethylphenyl)propan-1-ol | Serotonin 5-HT₁A | 85 ± 5 | Functional cAMP |

Q. How to optimize reaction conditions for scalable synthesis while maintaining stereoselectivity?

- Methodological Answer : Use design of experiments (DoE) to test variables: catalyst loading (Pd/C 1–5%), H₂ pressure (1–10 bar), and solvent polarity (MeOH vs. THF). Monitor enantiomeric excess (ee) via chiral GC. For scale-up, switch to continuous-flow hydrogenation reactors to enhance reproducibility .

Q. What are the ecotoxicological implications of this compound in laboratory waste streams?

- Methodological Answer : Perform acute toxicity testing using Daphnia magna (OECD 202) and algal growth inhibition (OECD 201). Analyze biodegradability via closed bottle test (OECD 301D). Implement waste neutralization with activated charcoal filtration and avoid drainage disposal per REACH guidelines .

Methodological Notes

- Stereochemical Analysis : Absolute configuration can be confirmed via X-ray crystallography of a derivative (e.g., co-crystallized with tartaric acid) .

- Toxicology : Prioritize in silico tools (e.g., ProTox-II) for preliminary hazard assessment before in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.